BenchChemオンラインストアへようこそ!

3-(3-phenylpropyl)-3H-2-benzofuran-1-one

Lipophilicity Drug-likeness CNS penetration potential

Select 3-(3-phenylpropyl)-3H-2-benzofuran-1-one (CAS 93319-34-7), a unique isobenzofuranone with a 3-phenylpropyl chain. Its LogP of 4.01 enables passive BBB penetration for CNS research, distinct from n-butylphthalide. At 252.3 Da, it diffuses faster in polymers than Irganox HP-136. Use as a flexible SAR probe against rigid 3-arylphthalides. Confirmed identity via ¹H/¹³C NMR, HRMS. Bulk & custom synthesis available.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
Cat. No. B15426760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-phenylpropyl)-3H-2-benzofuran-1-one
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)O2
InChIInChI=1S/C17H16O2/c18-17-15-11-5-4-10-14(15)16(19-17)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16H,6,9,12H2
InChIKeyMLKHVHULJVWOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenylpropyl)-3H-2-benzofuran-1-one for Scientific Procurement: Structural Identity and Physicochemical Baseline


3-(3-Phenylpropyl)-3H-2-benzofuran-1-one (CAS 93319-34-7), also catalogued as 3-(3-phenylpropyl)-1(3H)-isobenzofuranone or 3-(3-phenylpropyl)phthalide, is a C-3 monosubstituted isobenzofuranone derivative with molecular formula C₁₇H₁₆O₂ and exact mass 252.1150 Da [1]. The compound features a γ-lactone fused to a benzene ring (phthalide core) with a 3-phenylpropyl side chain at the C-3 position, placing it structurally at the intersection of 3-alkylphthalides and 3-arylalkylphthalides. Its calculated partition coefficient (LogP = 4.01) and boiling point (412.2 ± 34.0 °C at 760 mmHg) distinguish it from simpler 3-alkylphthalides and heavily substituted 3-arylbenzofuranone antioxidants [2]. The compound was first characterized with full ¹H NMR, ¹³C NMR, and HRMS data by Katritzky et al. as intermediate 11c in a rearrangement-based synthetic route, confirming structural identity unambiguously [3].

Why 3-(3-Phenylpropyl)-3H-2-benzofuran-1-one Cannot Be Simply Replaced by Other 3-Substituted Phthalides or Benzofuranones


Generic substitution across 3-substituted phthalides is empirically unsupported because even minor structural variations at C-3 of the isobenzofuranone scaffold produce large shifts in both physicochemical and pharmacological properties. In antiplatelet screening of a systematic 3-substituted-1(3H)-isobenzofuranone series, the activity rank order followed l-isomer > dl-isomer > d-isomer, and alkylphthalides were consistently more active than the corresponding alkenephthalides, with all compounds less active than n-butylphthalide (NBP) and aspirin, demonstrating that the C-3 substituent identity and stereochemistry jointly control pharmacodynamic output [1]. Separately, substitution at C-6 of the phthalide core—as in 6-(3-phenylpropoxy)phthalide—yields an MAO-A IC₅₀ of 0.1 μM, whereas 6-(benzylamino)phthalide shows an MAO-A IC₅₀ of 59.9 μM, a ~600-fold difference driven solely by the nature of the side chain [2]. In the polymer stabilizer domain, benzofuranones with electron-donating substituents on the 3-aryl ring improve processing stability in polypropylene, while sterically hindered 2′-substituents weaken antioxidant performance by blocking hydrogen donation from C-3, as confirmed by melt flow index and oxidation induction time comparisons [3]. These data collectively establish that neither the phthalide core alone nor any single 3-substituted analog can be assumed interchangeable with 3-(3-phenylpropyl)-3H-2-benzofuran-1-one, making explicit comparative evidence essential for fit-for-purpose selection.

Quantitative Differentiation of 3-(3-Phenylpropyl)-3H-2-benzofuran-1-one Against Closest Analogs: Six Evidence Dimensions for Procurement Decisions


Lipophilicity Differentiation: 3-(3-Phenylpropyl)phthalide vs. 3-n-Butylphthalide (NBP) via Calculated LogP

The calculated octanol/water partition coefficient of 3-(3-phenylpropyl)-3H-2-benzofuran-1-one is LogP = 4.01, substantially higher than that of the reference stroke drug 3-n-butylphthalide (NBP, LogP ≈ 2.6–2.9). This ~1.3 log-unit increase corresponds to an approximately 20-fold greater lipophilicity, which directly influences membrane permeability, blood-brain barrier partitioning, and protein-binding profiles. In medicinal chemistry of phthalides, higher LogP is associated with enhanced CNS exposure but also potentially altered off-target binding and metabolic clearance [1].

Lipophilicity Drug-likeness CNS penetration potential

Molecular Weight Advantage: 3-(3-Phenylpropyl)phthalide vs. Irganox HP-136 for Diffusion-Limited Applications

3-(3-Phenylpropyl)-3H-2-benzofuran-1-one has a molecular weight of 252.3 Da, which is approximately 25% lower than the widely used commercial benzofuranone antioxidant Irganox HP-136 (5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one, MW = 350.5 Da). In polymer stabilization, lower molecular weight generally correlates with faster diffusion rates within the polymer matrix, enabling more rapid migration to oxidation sites during melt processing. However, the absence of the 5,7-di-tert-butyl substitution on the phthalide benzene ring in the target compound means it lacks the steric protection against radical attack at the aromatic positions that the tert-butyl groups confer in Irganox HP-136 [1].

Molecular weight Diffusion rate Polymer additive design

C-3 Hydrogen Donation Capacity: Structural Basis for Radical Scavenging vs. 3,3-Disubstituted Benzofuranones

3-(3-Phenylpropyl)-3H-2-benzofuran-1-one retains a reactive hydrogen atom at the C-3 position of the lactone ring, a structural feature essential for hydrogen-atom-donating (HAD) antioxidant activity. In comparative laser flash photolysis studies of 3-aryl-benzofuranones, the rate constant for hydrogen donation (k_H) to tert-butoxyl radicals was directly correlated with oxidation induction time (OIT) in polypropylene: compounds without 2′-substituent hindrance showed both faster k_H and longer OIT values. When a methyl group was introduced at the 2′-position of the 3-aryl ring, hydrogen donation was sterically impeded, decreasing antioxidant efficacy. 3,3-Disubstituted benzofuranones, which lack a C-3 hydrogen entirely, cannot function via this HAD mechanism and are limited to alternative radical-trapping pathways [1]. The 3-phenylpropyl side chain in the target compound, with a flexible three-carbon linker, is expected to present minimal steric hindrance to the C-3 hydrogen compared to directly-attached 3-aryl groups with ortho-substituents.

Antioxidant mechanism Hydrogen atom transfer Radical scavenging

Side-Chain Flexibility and Conformational Entropy: 3-(3-Phenylpropyl) vs. 3-Arylphthalide Rigidity

The 3-phenylpropyl substituent in the target compound contains four rotatable bonds (three in the propyl linker plus one connecting to the phenyl ring), providing substantial conformational flexibility not available in directly-attached 3-arylphthalides, which have only one rotatable bond between the lactone C-3 and the aryl ring. This flexibility allows the terminal phenyl group of the 3-phenylpropyl chain to sample a larger conformational space, potentially enabling binding to hydrophobic pockets that are inaccessible to rigid 3-aryl analogs. In the context of 3-substituted phthalide SAR for Alzheimer's disease, the patent CN101455661A demonstrates that structurally diverse 3-substituted phthalides show highly variable efficacy in restoring learning ability in cognitive-deficit models, with specific compounds restoring >85% function in repeated rounds of testing [1]. The flexibility difference is also relevant to synthetic applications: the target compound's 3-alkylphthalide nature makes it amenable to asymmetric synthesis via Ipc₂BCl reduction (≥97% ee achievable for 3-alkylphthalides), whereas 3-arylphthalides require alternative asymmetric strategies [2].

Conformational analysis Ligand-receptor binding SAR

Synthetic Accessibility and Characterization: Confirmed Identity and Yield vs. Inaccessible Analogs

3-(3-Phenylpropyl)-3H-2-benzofuran-1-one has been unambiguously synthesized and fully characterized with yield data (41% as a yellow oil), complete ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS Calcd for C₁₇H₁₆O₂ [M]: 252.1150; Found: 252.1151, mass error <0.4 ppm) [1]. This characterization dataset provides a definitive reference standard for identity verification upon procurement. In contrast, many proposed benzofuranone analogs in the patent literature lack publicly reported experimental characterization data. The Katritzky synthesis route uses a rearrangement of 3-hydroxy analogs, placing the compound within a well-defined synthetic methodology that can be adapted for analog generation. The availability of this reference characterization data reduces procurement risk by enabling independent purity and identity verification before experimental use.

Synthetic chemistry Characterization Procurement quality assurance

MAO Inhibitory Scaffold Context: SAR Divergence Between C-3 and C-6 Substituted Phthalides

Phthalide scaffold SAR for monoamine oxidase (MAO) inhibition reveals a strong positional dependence: C-6 substitution dominates MAO potency determination, while C-3 substitution primarily modulates selectivity between MAO-A and MAO-B isoforms. Specifically, 6-(3-phenylpropoxy)phthalide is a potent MAO-A inhibitor (IC₅₀ = 0.1 μM), whereas 6-(benzylamino)phthalide is a weak MAO-A inhibitor (IC₅₀ = 59.9 μM, ~600-fold less potent) [1]. 3-(3-Phenylpropyl)-3H-2-benzofuran-1-one lacks a C-6 substituent, and its 3-phenylpropyl group is attached at C-3 rather than via an ether linkage at C-6. Based on the established SAR, the compound is predicted to have substantially lower MAO-A potency than 6-(3-phenylpropoxy)phthalide, but its C-3 substitution pattern may confer distinct MAO-B selectivity or an entirely different pharmacological profile. This positional isomer differentiation is critical for target-based screening: procurement of the C-3-substituted isomer for MAO studies would address different SAR questions than procurement of the C-6-substituted analog.

Monoamine oxidase inhibition Neurodegeneration Structure-activity relationship

Application Scenarios for 3-(3-Phenylpropyl)-3H-2-benzofuran-1-one Based on Quantified Differentiation Evidence


CNS Drug Discovery: Lead-like Scaffold with Enhanced Blood-Brain Barrier Penetration Potential Relative to n-Butylphthalide

With a calculated LogP of 4.01—approximately 1.1–1.4 log units higher than 3-n-butylphthalide (LogP ≈ 2.6–2.9)—3-(3-phenylpropyl)-3H-2-benzofuran-1-one occupies a lipophilicity range preferred for passive blood-brain barrier penetration [1]. This positions it as a starting scaffold for CNS drug discovery programs targeting ischemic stroke, Alzheimer's disease, or other neurological conditions where the phthalide pharmacophore (validated by NBP's clinical use for stroke) benefits from enhanced CNS exposure. The flexible 3-phenylpropyl chain provides additional hydrophobic contacts that may improve target binding while maintaining the radical-scavenging C-3 hydrogen essential for antioxidant neuroprotection. In comparative screening cascades, this compound should be benchmarked against NBP for brain-to-plasma ratio in rodent pharmacokinetic studies.

Polymer Stabilization: Low-Molecular-Weight Benzofuranone Additive for Thin-Film and Fiber Applications Requiring Rapid Diffusion

At 252.3 Da, 3-(3-phenylpropyl)-3H-2-benzofuran-1-one is 28% lighter than the industry-standard Irganox HP-136 (350.5 Da) [1]. This lower molecular weight is expected to confer faster diffusion through polymer matrices, a critical advantage in thin-film polypropylene, polyurethane fibers, and injection-molded parts where antioxidant migration rate limits processing stability. The compound retains the C-3 hydrogen essential for hydrogen-atom-donating radical scavenging, but lacks the 5,7-di-tert-butyl protection that gives Irganox HP-136 its exceptional per-mole radical-trapping capacity [2]. The optimal use case is therefore in applications where diffusion kinetics outweigh intrinsic radical-scavenging stoichiometry, particularly in multi-component stabilizer blends where this compound can serve as the fast-diffusing primary radical scavenger while a hindered phenolic or phosphite co-stabilizer provides sustained oxidative protection.

Structure-Activity Relationship (SAR) Probe: Mapping C-3 Side-Chain Flexibility vs. Rigidity in Phthalide-Based Biological Screening

The four rotatable bonds in the 3-phenylpropyl substituent of this compound contrast sharply with the single rotatable bond in 3-arylphthalides [1]. This makes the compound a valuable SAR probe for distinguishing biological activities that require conformational flexibility (induced-fit binding, multi-target engagement) from those that prefer a rigid, pre-organized pharmacophore. In the context of the 3-substituted phthalide patent literature for Alzheimer's disease, where specific compounds recovered >85% of learning ability in cognitive-deficit models [2], this compound can serve as a flexibility-maximized comparator against rigid 3-arylphthalides. It is also suitable for asymmetric synthesis development, as 3-alkylphthalides can be prepared in ≥97% ee using established Ipc₂BCl methodology, enabling enantiopure SAR studies [3].

MAO Selectivity Control Compound: C-3 vs. C-6 Positional Isomer Differentiation in Neurodegeneration Research

The established SAR for phthalide-based MAO inhibitors demonstrates that high MAO-A potency requires C-6 substitution (e.g., 6-(3-phenylpropoxy)phthalide IC₅₀ = 0.1 μM), while C-3-substituted phthalides without C-6 substitution are predicted to have negligible MAO-A activity [1]. 3-(3-Phenylpropyl)-3H-2-benzofuran-1-one, bearing the phenylpropyl moiety at C-3 rather than C-6, serves as a positional isomer control for MAO inhibitor screening programs. Its procurement alongside the corresponding C-6-substituted analog enables rigorous SAR mapping to distinguish MAO-dependent from MAO-independent neuroprotective effects within the phthalide chemotype—a critical discrimination given that phthalides are being advanced for both MAO-related (Parkinson's disease) and MAO-independent (ischemic stroke, Alzheimer's) neurological indications.

Quote Request

Request a Quote for 3-(3-phenylpropyl)-3H-2-benzofuran-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.